N-methoxy-N-methyl-6-(trifluoromethyl)nicotinamide
Overview
Description
N-methoxy-N-methyl-6-(trifluoromethyl)nicotinamide is a chemical compound with the molecular formula C9H9F3N2O2. It is characterized by the presence of a trifluoromethyl group (-CF3) attached to a nicotinamide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N-methyl-6-(trifluoromethyl)nicotinamide typically involves the trifluoromethylation of nicotinamide derivatives. Common methods include:
Aromatic Coupling Reactions: This method involves the coupling of trifluoromethyl groups with aromatic rings under specific conditions.
Radical Trifluoromethylation: This approach uses radical initiators to introduce the trifluoromethyl group into the nicotinamide structure.
Nucleophilic Trifluoromethylation: In this method, nucleophiles are used to add trifluoromethyl groups to the nicotinamide.
Electrophilic Trifluoromethylation: This involves the use of electrophiles to introduce the trifluoromethyl group.
Asymmetric Trifluoromethylation: This method aims to introduce the trifluoromethyl group in a stereoselective manner.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for yield and purity. Specific conditions such as temperature, pressure, and catalysts are adjusted to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methyl-6-(trifluoromethyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Nucleophiles and Electrophiles: These include halides, amines, and other reactive species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
N-methoxy-N-methyl-6-(trifluoromethyl)nicotinamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-methoxy-N-methyl-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s stability and bioavailability, making it a valuable component in drug design . The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A simpler analog without the trifluoromethyl group.
N-methoxy-N-methyl-2,2,2-trifluoroacetamide: Another trifluoromethylated compound with different structural features.
Uniqueness
N-methoxy-N-methyl-6-(trifluoromethyl)nicotinamide is unique due to the presence of both the methoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N-methoxy-N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c1-14(16-2)8(15)6-3-4-7(13-5-6)9(10,11)12/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJMGCWBSBHUKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CN=C(C=C1)C(F)(F)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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